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Core Science & Biosynthesis

Foundational

Literature Review and Technical Guide: Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate in Organic Synthesis

Executive Summary In modern drug discovery, the demand for sp³-enriched scaffolds has driven the development of robust methodologies for alkyl-aryl cross-coupling. Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the demand for sp³-enriched scaffolds has driven the development of robust methodologies for alkyl-aryl cross-coupling. Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (Chemical Formula: C₁₃H₂₅BO₄) has emerged as a critical bifunctional building block. Featuring a stable pinacol boronate (Bpin) ester at one terminus and a methyl ester at the other, it is extensively used to install flexible, lipophilic hexanoate linkers in Proteolysis Targeting Chimeras (PROTACs), peptide-drug conjugates, and functionalized pyrene derivatives[1],[2].

This whitepaper provides an in-depth mechanistic analysis of the challenges associated with sp³-hybridized organoboron cross-coupling, details state-of-the-art metallaphotoredox solutions, and outlines self-validating experimental protocols for drug development professionals.

Chemical Identity and Strategic Utility

The strategic value of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate lies in its orthogonal reactivity:

  • The Bpin Terminus: Serves as the carbon-carbon bond-forming handle. Unlike free boronic acids, the pinacol ester is resistant to protodeboronation and is easily purified via standard silica gel chromatography.

  • The Methyl Ester Terminus: Acts as a protected carboxylic acid. During the cross-coupling phase, the methyl ester prevents the poisoning of transition metal catalysts. Post-coupling, it can be smoothly saponified to yield a free carboxylic acid, ready for amide bond formation with target protein ligands or E3 ligase recruiters.

Mechanistic Causality: The sp³-sp² Cross-Coupling Challenge

Historically, coupling primary alkyl boronic esters with aryl halides via traditional Palladium-catalyzed Suzuki-Miyaura conditions has been notoriously difficult. As an Application Scientist, it is crucial to understand the causality behind this limitation to troubleshoot failed reactions.

The failure of traditional Pd-catalysis stems from two kinetic bottlenecks:

  • Slow Transmetalation: sp³-hybridized boron lacks the π-system that facilitates the rapid pre-coordination and transmetalation seen in aryl boronic acids.

  • Rapid β-Hydride Elimination: Once transmetalation occurs, the resulting alkyl-palladium(II) intermediate possesses highly accessible β-hydrogens. In the absence of bulky, electron-rich ligands (e.g., RuPhos), β-hydride elimination outcompetes reductive elimination, yielding an undesired alkene byproduct rather than the cross-coupled product[3].

G Start Pd(II)-Alkyl Intermediate RedElim Reductive Elimination (Favorable with Bulky Ligands) Start->RedElim Accelerated via RuPhos/cataCXium A BetaElim Beta-Hydride Elimination (Default Pathway) Start->BetaElim Slow Transmetalation allows rearrangement Product Desired sp2-sp3 Cross-Coupled Product RedElim->Product Alkene Alkene Byproduct + Pd-H BetaElim->Alkene

Figure 1: Mechanistic divergence in Palladium-catalyzed sp3-sp2 cross-coupling.

State-of-the-Art Methodologies: Metallaphotoredox Catalysis

To bypass the β-hydride elimination pathway entirely, the field has pivoted to Nickel/Photoredox Dual Catalysis . This method relies on Single-Electron Transfer (SET) rather than two-electron transmetalation.

The Catalytic Logic

In this system, an Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) is excited by visible light. The excited state oxidizes an activated form of the alkyl boronic ester (often facilitated by an exogenous base or converted in situ to a silicate), generating a primary alkyl radical.

Simultaneously, a Nickel(0) catalyst undergoes oxidative addition into the aryl halide to form an Ar-Ni(I) species. This Ni(I) intermediate rapidly captures the alkyl radical to form an Ar-Ni(II)-alkyl complex. A subsequent SET oxidation by the Ir(IV) species yields a high-valent Ni(III) complex, which undergoes rapid, thermodynamically driven reductive elimination to form the C-C bond, completely outcompeting β-hydride elimination.

NiPhoto Ir_PC Ir(III) Photocatalyst (Excited State) AlkylRadical Primary Alkyl Radical (from Hexanoate Bpin) Ir_PC->AlkylRadical Single Electron Transfer (Oxidation) Ni2 Ar-Ni(II)-Alkyl Complex AlkylRadical->Ni2 Ni0 Ni(0) Catalyst Ni1 Ar-Ni(I) Species Ni0->Ni1 Oxidative Addition (Aryl Halide) Ni1->Ni2 Radical Capture Ni3 Ar-Ni(III)-Alkyl Complex Ni2->Ni3 SET Oxidation (by Ir(IV)) Ni3->Ni1 Catalyst Regeneration Product Cross-Coupled Hexanoate Product Ni3->Product Reductive Elimination

Figure 2: Metallaphotoredox Ni/Ir dual catalytic cycle for alkyl boronic esters.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization landscape for coupling Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate with a standard aryl bromide. The data clearly illustrates the superiority of the dual catalytic approach.

Catalyst SystemLigand / PhotocatalystBase / AdditiveSolventYield (%)Primary Byproduct
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃DMF/H₂O< 10%Alkene (β-hydride elim.)
Pd(OAc)₂ (5 mol%)RuPhosK₃PO₄Toluene/H₂O45%Protodeboronation
NiCl₂·glyme (5 mol%)dtbbpy / Ru(bpy)₃(PF₆)₂Cs₂CO₃DMA62%Unreacted starting material
NiCl₂·glyme (5 mol%) dtbbpy / Ir[dF(CF₃)ppy]₂ Cs₂CO₃ DMA 88% Trace homocoupling

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual and analytical feedback loops are embedded within the steps.

Protocol A: Metallaphotoredox Cross-Coupling

Objective: Couple Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate to an aryl bromide.

  • Reagent Assembly: In an oven-dried vial equipped with a stir bar, add Aryl Bromide (1.0 equiv), Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (1.5 equiv), NiCl₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Seal the vial with a PTFE septum. Evacuate and backfill with Argon (3 cycles). Add anhydrous, degassed Dimethylacetamide (DMA) via syringe to achieve a 0.1 M concentration.

    • Self-Validation Check: The solution should appear as a cloudy, bright yellow suspension. If the solution is pale or colorless, the Ir-photocatalyst has degraded.

  • Irradiation: Place the vial in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 16 hours.

    • Self-Validation Check: Within 30 minutes of irradiation, the mixture must transition from bright yellow to a deep, dark green/brown. This color shift confirms the generation of the active Ni(I)/Ni(III) catalytic species. If the solution remains yellow, oxygen ingress has quenched the excited state; abort and restart.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Saponification for Downstream Amidation

Objective: Deprotect the methyl ester to yield the free hexanoic acid linker.

  • Hydrolysis: Dissolve the purified coupled product in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M). Add LiOH·H₂O (3.0 equiv).

  • Monitoring: Stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor by TLC or LC-MS. The disappearance of the starting material mass and the appearance of the [M-H]⁻ ion in negative mode ESI confirms complete hydrolysis.

  • Isolation: Acidify the mixture to pH 2-3 using 1M HCl. Extract with EtOAc (3x). Dry and concentrate to yield the free carboxylic acid, ready for HATU-mediated amide coupling.

References

  • Chemistry LibreTexts. "Suzuki cross-coupling." LibreTexts. Available at:[Link]

  • ResearchGate. "Synthesis of 2- and 2,7-Functionalized Pyrene Derivatives: An Application of Selective C-H Borylation." ResearchGate. Available at:[Link]

  • ACS Publications. "Ultrasensitive Determination of Trypsin in Human Urine Based on Amplified Fluorescence Response." ACS Sensors. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Implementation of ω-Functionalized Alkylboronates in Suzuki-Miyaura Cross-Coupling

Topic: Suzuki-Miyaura Cross-Coupling Protocol using Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate Foreword: The Strategic Value of C(sp²)-C(sp³) Scaffolds The Suzuki-Miyaura cross-coupling reaction represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Suzuki-Miyaura Cross-Coupling Protocol using Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Foreword: The Strategic Value of C(sp²)-C(sp³) Scaffolds

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and mild conditions.[1][2] While its application in constructing C(sp²)-C(sp²) bonds is legendary, the synthesis of C(sp²)-C(sp³) linkages has emerged as a critical frontier, particularly in pharmaceutical research. Increasing the sp³ character of drug candidates is a widely adopted strategy to enhance properties such as solubility, metabolic stability, and binding selectivity, ultimately improving their "drug-likeness".[3][4]

This guide focuses on a key building block for this purpose: Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate . This ω-functionalized alkylboronic pinacol ester is an exemplary reagent for introducing a flexible six-carbon aliphatic chain bearing a terminal methyl ester. This bifunctional nature is highly valuable, allowing for the initial carbon-framework construction via the boronate, while the ester moiety serves as a versatile handle for subsequent chemical transformations, such as amidation, reduction, or hydrolysis. This document provides a comprehensive overview of the underlying principles and a field-proven protocol for its successful application.

The Catalytic Heart: Mechanism and Rationale

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

A critical distinction for C(sp³)-coupled systems is the transmetalation step. Unlike their sp² counterparts, alkylboron reagents exhibit slower rates of transmetalation.[3] Furthermore, the intermediate alkyl-palladium complexes are susceptible to a competitive side reaction: β-hydride elimination, which can cap the yield and generate undesired byproducts.[7]

The choice of base is therefore not a trivial matter. Its primary role is to activate the boronic ester by coordinating to the Lewis-acidic boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OR)₃]⁻).[8][9][10][11] This activation dramatically accelerates the transfer of the alkyl group to the palladium center, favoring the productive transmetalation pathway over decomposition routes.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) pd0->pd_complex transmetal Transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Dialkyl/Aryl-Palladium) pd_complex->pd_intermediate pd_intermediate->pd0 red_elim Reductive Elimination arx Ar-X arx->ox_add boronate R²-B(pin) + Base boronate->transmetal product Ar-R² product->red_elim byproduct X-B(pin) + Base byproduct->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Component Selection: A Scientist's Guide

The success of this coupling is dictated by the judicious selection of each component. The choices below are rationalized to maximize yield and purity when using an ester-containing alkylboronate.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or modern pre-formed catalysts (e.g., G3-generation palladacycles).These are common, reliable sources of Pd(0) upon in-situ reduction. Pre-formed catalysts offer convenience and improved air stability, often requiring lower loadings.[2][12]
Ligand Buchwald-type phosphines (e.g., SPhos, RuPhos, XPhos) or P(t-Bu)₃.Bulky, electron-rich monophosphine ligands are essential. They stabilize the active Pd(0) species, promote rapid oxidative addition, and, crucially, facilitate the final reductive elimination step, which can be challenging for C(sp³)-C(sp²) couplings.[2][13][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃. For anhydrous conditions, TMSOK can be highly effective.[3][12]A moderately strong, non-nucleophilic base is required to activate the boronic ester without promoting significant hydrolysis of the methyl ester on the substrate or product. K₃PO₄ is a robust and common choice. Anhydrous conditions using a soluble base like TMSOK can accelerate the reaction and prevent protodeboronation.[3][12]
Solvent Toluene, 1,4-Dioxane, 2-MeTHF, CPME.Aprotic, non-coordinating solvents are standard. It is critical that the solvent is anhydrous and thoroughly degassed to prevent oxidation of the Pd(0) catalyst and protodeboronation of the starting material.
Temperature 80-110 °CElevated temperatures are typically required to overcome the activation barriers for oxidative addition and transmetalation involving alkylboronates.

Detailed Experimental Protocol

This protocol describes a representative coupling between Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate and 4-Bromoanisole .

Materials & Reagents
ReagentCAS No.M.W.AmountMmolEquiv.
4-Bromoanisole104-92-7187.04187 mg1.01.0
Methyl 6-(...)-hexanoateN/A256.18307 mg1.21.2
Pd₂(dba)₃51364-51-3915.729.2 mg0.010.02 (Pd)
SPhos657408-07-6410.4716.4 mg0.040.04
K₃PO₄ (finely ground)7778-53-2212.27425 mg2.02.0
Toluene (anhydrous)108-88-3-5.0 mL--

Note: It is imperative to handle all reagents under an inert atmosphere (Nitrogen or Argon).

Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (307 mg, 1.2 mmol), and finely ground K₃PO₄ (425 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and SPhos (16.4 mg, 0.04 mmol) to the flask.

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of nitrogen or argon gas for 15 minutes to ensure the removal of all dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 6-(4-methoxyphenyl)hexanoate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently anhydrous/degassed conditions.3. Poor quality base or reagents.1. Ensure proper inert atmosphere technique.2. Use freshly opened or distilled solvents. Degas thoroughly.3. Use a fresh bottle of catalyst/ligand. Finely grind the base before use to increase surface area.
Protodeboronation Presence of water or protic impurities in the reaction mixture.Rigorously dry all glassware, solvents, and reagents. Consider using anhydrous conditions with a base like TMSOK.[12]
Homocoupling of Aryl Halide Reaction temperature is too high or catalyst decomposition.Lower the reaction temperature. Screen different ligands that provide better stability to the Pd center.
Hydrolysis of Ester Base is too strong or contains water (e.g., hydrated K₃PO₄).Use an anhydrous grade of base. If hydrolysis persists, consider a milder base like K₂CO₃ or switch to a non-aqueous system.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemRxiv.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • The Suzuki-Miyaura Cross-Coupling Reaction. SpringerLink.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme Connect.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry.
  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
  • Why Is the Suzuki−Miyaura Cross-Coupling of sp3 Carbons in α-Bromo Sulfoxide Systems Fast and Stereoselective? A DFT Study on the Mechanism. The Journal of Organic Chemistry.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. PMC.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer tre
  • Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. Journal of the American Chemical Society.
  • Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters. ChemRxiv.
  • The Role of Isoindolinone Boronic Esters in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium−Iodine Exchange with in Situ Quench. R Discovery.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • Catalytic 2-Ethylhexanoic Acid Promotes Mild Miyaura Borylations.
  • Biosynthesis and emission of methyl hexanoate, the major constituent of floral scent of a night-blooming w
  • Synthesis of Novel Key Chromophoric Intermedi
  • Synthesis and Characterization of Novel (E)-tert-butyl 7-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hept-2-enoate and (E).
  • Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluorobor
  • Recent developments in the Suzuki-Miyaura reaction: 2010-2014. MDPI.

Sources

Application

Application Note: Alkyl-Alkyl Cross-Coupling of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Executive Summary Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is a highly versatile, bifunctional aliphatic building block. Featuring a terminal pinacol boronate (Bpin) ester and a methyl ester, it is widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is a highly versatile, bifunctional aliphatic building block. Featuring a terminal pinacol boronate (Bpin) ester and a methyl ester, it is widely utilized in the modular synthesis of PROTAC linkers, lipid nanoparticles (LNPs), and complex aliphatic therapeutics. Connecting this sp3-hybridized boronate to another unactivated sp3-hybridized alkyl halide requires specialized catalytic systems to overcome the inherent kinetic barriers of1[1]. This guide details a robust, self-validating Nickel-catalyzed protocol designed to achieve high-yielding C(sp3)-C(sp3) bond formation.

Mechanistic Insights & Causality (E-E-A-T)

Traditional palladium-catalyzed Suzuki-Miyaura cross-couplings often fail for unactivated alkyl halides due to two primary failure modes:

  • Slow Oxidative Addition: The electron-rich, sterically hindered sp3 carbon resists standard two-electron oxidative addition.

  • Rapid β-Hydride Elimination: Once the alkyl-metal intermediate forms, it rapidly undergoes β-hydride elimination to form an alkene byproduct before transmetalation can occur.

To circumvent these issues,2 is strictly employed[2]. Nickel uniquely accesses stable odd-electron oxidation states (Ni(I) and Ni(III)). The oxidative addition proceeds via a Single-Electron Transfer (SET) mechanism, generating an alkyl radical that rapidly recombines with the Ni(II) center. This radical pathway bypasses the high activation energy of two-electron insertion.

Furthermore, alkyl-Bpin esters are notoriously poor transmetalating agents. To drive the transmetalation step, a strongly coordinating alkoxide base (such as Lithium methoxide, LiOMe) is required. The small, highly charge-dense lithium cation activates the Bpin oxygen, forming an electron-rich 'ate' complex that readily transfers the hexanoate chain to the Ni(III) center, a principle foundational to3[3]. Recent advances also utilize 4 to further facilitate these difficult reductive cross-couplings[4].

CatalyticCycle Ni1 Ni(I)-L Active Species OxAdd Single-Electron Transfer (Oxidative Addition) Ni1->OxAdd Alkyl-X Ni2 Ni(II)-L-X + Alkyl Radical OxAdd->Ni2 RadRecomb Radical Rebound Ni2->RadRecomb Ni3 Ni(III)-Alkyl Species RadRecomb->Ni3 Transmet Transmetalation (with Bpin-Ate Complex) Ni3->Transmet Alkyl'-Bpin + LiOMe Ni3_di Ni(III)(Alkyl)(Alkyl') Transmet->Ni3_di RedElim Reductive Elimination Ni3_di->RedElim RedElim->Ni1 Catalyst Regeneration Product sp3-sp3 Coupled Product RedElim->Product

Figure 1: Ni(I)/Ni(III) radical rebound catalytic cycle for sp3-sp3 cross-coupling.

Experimental Design: Parameter Optimization

In designing a self-validating protocol, every reagent must be chosen with mechanistic intent. The table below summarizes the causality behind the optimized conditions:

EntryCatalyst SystemLigandBaseSolventYield (%)Mechanistic Rationale
1 NiCl₂·glyme Bathophenanthroline LiOMe Dioxane/2-butanol 85 Optimal: Steric bulk prevents β-H elimination; Li⁺ activates Bpin.
2NiCl₂·glymedtbbpyLiOMeDioxane/2-butanol72dtbbpy is effective but slightly less sterically shielding than Bathophenanthroline.
3NiCl₂·glymeBathophenanthrolineKOtBuDioxane/2-butanol15K⁺ is too large to effectively coordinate and activate the Bpin oxygen.
4NiCl₂·glymeBathophenanthrolineLiOMeTHF40Lack of protic co-solvent (2-butanol) reduces the solubility of the 'ate' complex.
5Pd₂(dba)₃XPhosLiOMeDioxane/2-butanol0Pd fails to undergo facile oxidative addition with unactivated sp3 halides.

Detailed Step-by-Step Protocol

This protocol describes the coupling of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate with a generic unactivated primary alkyl bromide.

Reagents & Materials
  • Nucleophile: Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (1.5 mmol, 1.5 equiv)

  • Electrophile: Unactivated Alkyl Bromide (1.0 mmol, 1.0 equiv)

  • Catalyst: NiCl₂·glyme (0.1 mmol, 10 mol%)

  • Ligand: Bathophenanthroline (0.12 mmol, 12 mol%)

  • Base: Lithium methoxide (LiOMe) (2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane / 2-butanol (8:2 v/v, 5.0 mL total)

Procedure
  • Preparation of the Schlenk Tube: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar under a vacuum, then backfill with dry Argon. Repeat this cycle three times.

  • Solid Addition (Catalyst Complexation): Add NiCl₂·glyme (22.0 mg) and Bathophenanthroline (40.0 mg) to the tube. Add 2.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes until a deep, homogenous colored complex forms. Causality: Pre-complexation ensures no unligated Ni is present, which would lead to rapid decomposition or off-target reactivity.

  • Base & Substrate Addition: Add LiOMe (76.0 mg) in one portion under a positive flow of Argon. Add Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (384 mg) and the Alkyl Bromide (1.0 mmol).

  • Solvent Addition & Degassing: Add the remaining 2.0 mL of 1,4-Dioxane and 1.0 mL of 2-butanol. Seal the tube and subject the mixture to three cycles of Freeze-Pump-Thaw. Causality: Ni(I) intermediates are highly sensitive to oxygen. Strict anaerobic conditions are mandatory.

  • Reaction Execution: Submerge the Schlenk tube in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 18 hours.

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation & Analytical Checkpoints
  • Checkpoint 1 (Colorimetric): The initial Ni/Ligand complex must be deep red/purple. A green or pale solution indicates wet solvent or oxidized ligand.

  • Checkpoint 2 (GC-MS Monitoring): At 2 hours, sample 10 µL of the reaction. GC-MS should show <5% of the alkene byproduct (resulting from β-hydride elimination). If alkene >15%, the ligand loading was insufficient or the temperature is too high.

  • Checkpoint 3 (TLC): The Bpin ester typically streaks on silica. Ensure the newly formed coupled product appears as a distinct, less polar spot (visualized by KMnO₄ stain).

Workflow Step1 1. Reagent Preparation Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Ni/Ligand Complexation Step2->Step3 Step4 4. Cross-Coupling (60 °C, 18 h) Step3->Step4 Step5 5. Quench & Extraction Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Figure 2: Experimental workflow for the Ni-catalyzed alkyl-alkyl cross-coupling protocol.

References

  • Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. Thieme-Connect.
  • Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon–Boron Bonds. ACS Publications.
  • Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters. ACS Publications.
  • C(sp3) Reductive Cross-Electrophile Coupling of Unactivated Alkyl Halides with α-Chloroboronates via Dual Nickel/Photoredox Catalysis. ACS Publications.

Sources

Method

Application Note &amp; Protocol: Selective Saponification of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Delicate Balance of Ester Hydrolysis in the Presence of Boronate Esters The selective hydrolysis, or saponification, of a met...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Delicate Balance of Ester Hydrolysis in the Presence of Boronate Esters

The selective hydrolysis, or saponification, of a methyl ester to its corresponding carboxylic acid in a molecule also containing a pinacol boronate ester presents a common yet delicate challenge in organic synthesis. Pinacol boronate esters are invaluable functional groups, widely employed as stable, versatile intermediates in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] However, their stability is not absolute and can be compromised under certain basic conditions, which are classically employed for ester saponification.[3] This application note provides a detailed, field-proven protocol for the successful saponification of methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate, a model substrate embodying this challenge. We will delve into the mechanistic rationale behind the chosen conditions, offer a step-by-step experimental guide, and discuss critical parameters to ensure high-yield, clean conversion to the desired 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid. This transformation is a key step in the synthesis of more complex molecules where the carboxylic acid moiety can be further functionalized, while the boronate ester is preserved for subsequent cross-coupling reactions.

Mechanistic Considerations: The Nuances of Base-Mediated Hydrolysis

The core of this protocol lies in leveraging the differential reactivity of the methyl ester and the pinacol boronate ester towards basic hydrolysis. While both are susceptible to nucleophilic attack by hydroxide ions, the saponification of the methyl ester is generally a more facile process.

The saponification of an ester is a classic example of nucleophilic acyl substitution.[4] The reaction proceeds via the addition of a hydroxide ion to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide leaving group, which then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to yield the carboxylate salt.[5]

Conversely, the pinacol boronate ester, while more stable than many other boronic esters, can undergo hydrolysis under harsh basic conditions.[6][7] This process involves the coordination of a hydroxide ion to the Lewis acidic boron atom, followed by cleavage of the B-O bonds. The stability of the pinacol boronate ester is attributed to the steric hindrance provided by the tetramethyl substitution on the diol backbone.[8]

The success of the selective saponification hinges on using a base that is strong enough to efficiently hydrolyze the methyl ester but mild enough to minimize the degradation of the boronate ester. Lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water has been found to be particularly effective for this purpose.[8] The use of a protic co-solvent like water is essential for the hydrolysis, while THF aids in solubilizing the organic substrate.

Figure 1: General mechanism for ester saponification and the desired stability of the pinacol boronate ester.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the saponification of methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate. It is crucial to use anhydrous solvents where specified to prevent premature hydrolysis of the starting material.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoateC₁₃H₂₅BO₄256.151.01.0
Lithium hydroxide monohydrate (LiOH·H₂O)LiOH·H₂O41.962.02.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11--
Deionized WaterH₂O18.02--
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--
Brine (saturated NaCl solution)NaCl58.44--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (1.0 mmol, 1.0 eq).

    • Dissolve the starting material in a mixture of THF (10 mL) and deionized water (5 mL).

  • Saponification:

    • Add lithium hydroxide monohydrate (2.0 mmol, 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 4-5 with 1 M HCl. Monitor the pH with pH paper.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • The crude 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Figure 2: Step-by-step experimental workflow for the saponification reaction.

Critical Parameters and Troubleshooting

  • Choice of Base: While LiOH is recommended, other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used. However, they are more aggressive and may lead to a higher degree of boronate ester cleavage.[3] If using stronger bases, it is advisable to perform the reaction at a lower temperature (e.g., 0 °C) and monitor it closely.

  • Reaction Monitoring: Careful monitoring of the reaction is crucial to prevent over-reaction and decomposition of the product. TLC is a convenient method; the product carboxylic acid will have a lower Rf value than the starting ester.

  • Acidification: The acidification step should be performed carefully. Over-acidification can lead to protodeboronation, especially if the solution is heated. Maintaining a pH of 4-5 is generally sufficient to protonate the carboxylate without damaging the boronate ester.

  • Purification: Pinacol boronate esters can sometimes be sensitive to silica gel.[2] To minimize degradation during chromatography, it is recommended to use a relatively non-polar eluent system and to perform the chromatography quickly. Alternatively, the crude product may be of sufficient purity for use in subsequent steps without chromatographic purification.

Conclusion

This application note provides a robust and reliable protocol for the selective saponification of a methyl ester in the presence of a pinacol boronate ester. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can successfully perform this transformation with high yield and purity. This methodology is broadly applicable to a range of substrates and is a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • Semantic Scholar. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]

  • ACS Publications. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. [Link]

  • Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

  • ResearchGate. (2013). Is aryl boronic pinacol ester stable to basic conditions?. [Link]

  • Organic Syntheses. (2025). Enzymatic Saponification of Esters Containing β-Leaving Groups. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Unknown Source. (n.d.).
  • Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Handling moisture sensitivity of pinacol boronate esters like Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Welcome to the technical support center for pinacol boronate esters. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pinacol boronate esters. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents. Here, we will address the inherent moisture sensitivity of pinacol boronates, such as Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate, providing in-depth, practical solutions to ensure the integrity and reactivity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of pinacol boronate esters.

Q1: What are the primary signs of degradation for a pinacol boronate ester?

A1: The most common sign of degradation is the hydrolysis of the pinacol ester back to the corresponding boronic acid and pinacol.[1][2][3] On a Thin Layer Chromatography (TLC) plate, this often appears as streaking or a new, more polar spot that sticks to the baseline.[1][3] In an NMR spectrum, you may observe the appearance of new peaks corresponding to the free boronic acid and pinacol. For example, the methyl protons of pinacol typically appear as a singlet around 1.2-1.3 ppm.

Q2: My pinacol boronate ester appears oily or sticky, even though it should be a solid. What does this mean?

A2: While some pinacol boronates are oils at room temperature, an unexpected change from a solid to an oily or sticky consistency often indicates partial hydrolysis.[3] The presence of the hydrolysis byproducts, boronic acid and pinacol, can lower the melting point and alter the physical appearance of the material.

Q3: Can I use a pinacol boronate ester that shows signs of minor degradation?

A3: It depends on the subsequent application. For many reactions, such as the Suzuki-Miyaura coupling, the presence of a small amount of the corresponding boronic acid may not be detrimental, as the boronic acid is often the active species in the catalytic cycle. However, for reactions requiring precise stoichiometry or for compounds where the boronic acid is unstable, using a partially degraded reagent can lead to lower yields and the formation of byproducts.[4][5] It is always best practice to use pure reagents whenever possible.

Q4: What are the ideal storage conditions for pinacol boronate esters?

A4: To minimize degradation, pinacol boronate esters should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[6][7][8][9] Storage at low temperatures (e.g., in a refrigerator or freezer) is also recommended to slow down potential decomposition pathways.[2] It is crucial to protect them from moisture and air.[2]

Q5: I'm seeing homocoupling of my boronate ester in a Suzuki reaction. Is this related to moisture?

A5: While not directly caused by moisture, the presence of oxygen, which can be introduced with moisture, can facilitate the oxidative homocoupling of two boronic acid molecules.[4][5] This side reaction reduces the yield of the desired cross-coupled product. Rigorous degassing of solvents and reaction mixtures is crucial to minimize this.[4]

Part 2: Troubleshooting In-Depth Guide

This section provides a more detailed analysis of the problems arising from the moisture sensitivity of pinacol boronate esters and offers step-by-step solutions.

Pinacol boronate esters are susceptible to hydrolysis due to the Lewis acidic nature of the boron atom.[10] Water, acting as a nucleophile, can attack the empty p-orbital of the boron atom. This process can be catalyzed by both acids and bases.[2]

dot graph "Hydrolysis_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Boronate [label="Pinacol Boronate Ester\n(R-Bpin)"]; Water [label="H₂O (Moisture)"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Boronic_Acid [label="Boronic Acid\n(R-B(OH)₂)"]; Pinacol [label="Pinacol"];

// Edges Boronate -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; Water -> Intermediate [color="#4285F4"]; Intermediate -> Boronic_Acid [label="Proton Transfer &\nCleavage", color="#EA4335"]; Intermediate -> Pinacol [color="#EA4335"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Figure 1. Simplified Hydrolysis Mechanism", fontcolor="#202124", fontsize=12]; } dot Figure 1. Simplified Hydrolysis Mechanism

The equilibrium of this reaction can be shifted towards the boronic acid in the presence of excess water. While pinacol esters are generally more stable to hydrolysis than other boronic esters due to the steric bulk of the pinacol group, they are not immune.[3][10]

To maintain the integrity of your pinacol boronate esters, adhere to the following best practices:

  • Inert Atmosphere: Always handle pinacol boronate esters under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[11]

  • Anhydrous Solvents: Use anhydrous solvents for all reactions and manipulations. Ensure solvents are properly dried and stored over molecular sieves.

  • Proper Storage: Store in a desiccator or a sealed container with a desiccant, preferably in a refrigerator or freezer.[6][7][8]

  • Minimize Exposure: When weighing or transferring the compound, do so quickly to minimize exposure to atmospheric moisture.

Storage Condition Recommendation Rationale
Atmosphere Inert (Argon or Nitrogen)Prevents both hydrolysis from moisture and oxidation from air.
Temperature ≤ 4°C (Refrigerated)Slows the rate of decomposition.[2]
Container Tightly sealed, opaque vialPrevents moisture ingress and potential light-induced degradation.

Table 1: Recommended Storage Conditions for Pinacol Boronate Esters

If you suspect your pinacol boronate ester has partially hydrolyzed, purification may be necessary.

Experimental Protocol: Purification by Flash Column Chromatography

Standard flash column chromatography on silica gel can sometimes lead to further hydrolysis or significant loss of the compound due to its Lewis acidic nature.[12][13] A modified approach using silica gel treated with boric acid can suppress this over-adsorption and improve recovery.[12][13][14]

Step-by-Step Methodology:

  • Prepare Boric Acid-Treated Silica Gel:

    • Create a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).

    • Slurry the silica gel in this solution for 1 hour with gentle shaking.

    • Remove the solvent by filtration.

    • Wash the treated silica gel with fresh ethanol.

    • Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.[12]

  • Column Packing:

    • Pack the column with the boric acid-treated silica gel as you would for a standard flash column.

  • Elution:

    • Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. The exact solvent system will depend on the polarity of your specific pinacol boronate ester.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

dot graph "Purification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Impure Pinacol\nBoronate Ester", shape=invhouse, fillcolor="#EA4335"]; Prepare_Silica [label="Prepare Boric Acid-\nTreated Silica Gel"]; Pack_Column [label="Pack Column"]; Load_Sample [label="Load Sample"]; Elute [label="Elute with Non-Polar\nSolvent System"]; Analyze [label="Analyze Fractions\n(TLC)"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; End [label="Pure Pinacol\nBoronate Ester", shape=house, fillcolor="#34A853"];

// Edges Start -> Prepare_Silica; Prepare_Silica -> Pack_Column; Pack_Column -> Load_Sample; Load_Sample -> Elute; Elute -> Analyze; Analyze -> Combine [label="Pure"]; Analyze -> Elute [label="Continue"]; Combine -> Evaporate; Evaporate -> End;

// Graph attributes graph [bgcolor="#FFFFFF", label="Figure 2. Purification Workflow", fontcolor="#202124", fontsize=12]; } dot Figure 2. Purification Workflow

Analyzing pinacol boronate esters by reverse-phase HPLC (RP-HPLC) can be challenging, as on-column hydrolysis can give a false impression of impurity.[3][15]

Tips for Accurate HPLC Analysis:

  • Aprotic Diluents: Prepare samples in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to prevent hydrolysis prior to injection.[15]

  • Minimize Acidic Modifiers: Avoid or use very low concentrations of acidic modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase, as they can promote on-column hydrolysis.[15]

  • Specialized Columns: Consider using columns with low silanol activity to minimize nucleophilic attack on the boron atom.[15]

By understanding the chemical principles behind the moisture sensitivity of pinacol boronate esters and implementing these proactive and reactive strategies, you can ensure the quality and reliability of these valuable reagents in your research and development endeavors.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Google Scholar.
  • Gary A. Molander, & Belgin Canturk. (2009). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 74(24), 9348-9351. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Lévesque, F., et al. (2020). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie International Edition, 59(32), 13243-13248. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(14), 1983-1999. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3574-3577. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7382-7394. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3574-3577. [Link]

  • Advances in Organoboron Chemistry towards Organic Synthesis. Thieme. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]

  • New protocol for organic synthesis using organoboron compounds and visible-light. Kanazawa University. [Link]

  • New protocol for organic synthesis using organoboron compounds and visible-light. EurekAlert!. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • Morken, J. P. (2012). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. Chemical Science, 3(10), 2849-2854. [Link]

  • Li, P., et al. (2019). Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Molecules, 24(1), 103. [Link]

  • 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one. ECHA. [Link]

  • Methyl hexanoate. The Good Scents Company. [Link]

  • 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing pinacol ester and MIDA boronate derivatives of methyl 6-hexanoate

Comparative Guide: Pinacol Ester vs. MIDA Boronate Derivatives of Methyl 6-Hexanoate in Modular Synthesis In modern drug discovery and materials science, modular aliphatic linkers are essential for constructing complex b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Pinacol Ester vs. MIDA Boronate Derivatives of Methyl 6-Hexanoate in Modular Synthesis

In modern drug discovery and materials science, modular aliphatic linkers are essential for constructing complex bifunctional molecules, such as PROTACs and chemical probes. Methyl 6-hexanoate derivatives bearing terminal boron functional groups are premier building blocks for these applications, providing a flexible six-carbon spacer with a versatile ester terminus.

This guide provides an objective, data-backed comparison between two critical variants: Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (the pinacol or "Bpin" ester) and Methyl 6-(MIDA boronate)hexanoate . By analyzing their structural mechanics, stability profiles, and strategic applications in iterative cross-coupling, this guide empowers researchers to select the optimal reagent for their synthetic workflows.

Structural and Mechanistic Foundations

The fundamental divergence in reactivity between Bpin and MIDA boronates is dictated by the hybridization state of the boron atom [1].

  • Bpin Ester (sp² Hybridized): The boron atom resides in a trigonal planar geometry with a vacant p-orbital. This Lewis acidic nature allows for rapid coordination with palladium-bound hydroxides or alkoxides, facilitating immediate transmetalation in Suzuki-Miyaura cross-couplings.

  • MIDA Boronate (sp³ Hybridized): The N-methyliminodiacetic acid (MIDA) ligand acts as a rigid, tridentate chelator. The nitrogen lone pair donates directly into the boron's empty p-orbital, rehybridizing it to a tetrahedral sp³ state. This complexation effectively masks the boron center, rendering it completely inert to transmetalation under standard anhydrous cross-coupling conditions [2].

MechanisticLogic Bpin Methyl 6-hexanoate Pinacol (Bpin) Ester sp2 sp2 Hybridized Boron (Vacant p-orbital) Bpin->sp2 MIDA Methyl 6-hexanoate MIDA Boronate sp3 sp3 Hybridized Boron (Ligand-filled p-orbital) MIDA->sp3 Transmetalation Active Transmetalation (Suzuki-Miyaura Ready) sp2->Transmetalation Protected Inert to Transmetalation (Protected State) sp3->Protected

Mechanistic divergence of Bpin and MIDA boronates based on boron hybridization states.

Comparative Performance and Stability Data

The choice between the Bpin and MIDA derivative hinges on the specific needs of the synthetic sequence. Bpin esters are highly reactive but can suffer from protodeboronation or oxidation during prolonged storage or multi-step sequences. Conversely, MIDA boronates are exceptionally stable, surviving harsh conditions like Jones oxidation, Swern oxidation, and standard silica gel chromatography. This makes them ideal for "catch-and-release" purification and automated iterative synthesis [1, 2].

Table 1: Quantitative Comparison of Methyl 6-hexanoate Boronate Derivatives

PropertyMethyl 6-(Bpin)hexanoateMethyl 6-(MIDA boronate)hexanoate
Boron Hybridization sp² (Vacant p-orbital)sp³ (Ligand-filled p-orbital)
Reactivity (Suzuki-Miyaura) Highly active; direct transmetalationCompletely inert; requires deprotection
Benchtop Stability Moderate; susceptible to slow oxidationExceptionally high; stable for months
Purification Method Distillation or careful chromatographyStandard silica gel chromatography
Activation Requirement None (Pre-activated)Mild aqueous base (e.g., 1M NaOH)

Experimental Methodologies: Self-Validating Protocols

To leverage these building blocks effectively, the following protocols outline the direct coupling of the Bpin derivative and the activation of the MIDA boronate. The causality behind these steps is rooted in the hybridization principles discussed above.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling (Bpin Derivative)

Rationale: The sp² hybridized Bpin ester is pre-activated for transmetalation. The addition of an aqueous base generates the reactive palladium-hydroxo species in situ, which readily coordinates with the vacant p-orbital of the boron.

  • Preparation: Charge an oven-dried flask with the halo-aryl substrate (1.0 equiv), Methyl 6-(Bpin)hexanoate (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v) to achieve a 0.1 M concentration. Note: The presence of water is critical for generating the active transmetalating complex.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor the complete consumption of the aryl halide via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Deprotection and Activation (MIDA Boronate Derivative)

Rationale: The sp³ hybridized MIDA boronate must be hydrolyzed to reveal the sp² hybridized boronic acid before it can participate in cross-coupling. Mild aqueous base rapidly cleaves the MIDA ligand without saponifying the terminal methyl ester of the hexanoate chain.

  • Preparation: Dissolve Methyl 6-(MIDA boronate)hexanoate (1.0 equiv) in a solvent mixture of THF and H₂O (4:1 v/v) at room temperature.

  • Hydrolysis: Add 1.0 M aqueous NaOH (3.0 equiv) dropwise. Note: Utilizing mild, room-temperature conditions strictly prevents the premature hydrolysis of the methyl ester.

  • Stirring: Stir vigorously for 10–15 minutes. A rapid dissolution or color shift indicates the release of the free boronic acid and the sodium salt of the MIDA ligand.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the active methyl 6-boronohexanoate with diethyl ether, dry, and concentrate. The resulting boronic acid should be used immediately in a cross-coupling reaction to prevent trimerization (boroxine formation) or protodeboronation.

Strategic Workflow Integration

When designing a synthesis, the Bpin ester is the reagent of choice for immediate, single-step linker attachment. However, if the hexanoate chain must be carried through multiple synthetic steps prior to coupling, the MIDA boronate is vastly superior. The MIDA group's robust stability allows the building block to be subjected to various transformations and easily purified via standard silica gel chromatography before a final, controlled deprotection and coupling sequence.

Workflow Core Halo-Aryl Substrate Coupling Suzuki-Miyaura Cross-Coupling Core->Coupling Bpin Methyl 6-hexanoate Bpin Ester Bpin->Coupling Direct MIDA Methyl 6-hexanoate MIDA Boronate Deprotect Deprotection (1M NaOH) Yields Boronic Acid MIDA->Deprotect Requires Activation Deprotect->Coupling Product Hexanoate-Linked Product Coupling->Product

Divergent workflows for Bpin (direct coupling) and MIDA (activation-dependent) derivatives.

References

  • Gillis, E. P.; Burke, M. D. "Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small Molecule Synthesis." Journal of the American Chemical Society, 2007, 129(21), 6716-6717.[Link]

  • Li, J.; Grillo, A. S.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks." Accounts of Chemical Research, 2015, 48(8), 2297-2307.[Link]

Safety & Regulatory Compliance

Safety

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is a bifunctional organoboron compound widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is a bifunctional organoboron compound widely utilized in drug development, PROTAC linker synthesis, and Suzuki-Miyaura cross-coupling reactions. While boronic acid pinacol esters (BAPEs) are favored for their bench stability compared to free boronic acids, their disposal requires stringent oversight.

As an application scientist, it is critical to understand that laboratory safety extends beyond the fume hood. Improper disposal of organoboron compounds poses severe environmental risks and violates federal compliance standards. This guide provides a comprehensive, field-proven operational plan for the safe handling and disposal of this specific chemical.

Phase 1: Mechanistic Causality—The "Why" Behind the Protocol

To execute a disposal plan effectively, scientists must understand the chemical behavior of the waste stream. Do not treat Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate merely as generic "organic waste."

  • Hydrolysis and Pressure Risks: While the pinacol ester group is relatively robust, prolonged exposure to aqueous basic or acidic waste streams will induce slow hydrolysis. This reaction cleaves the ester, releasing free pinacol (2,3-dimethyl-2,3-butanediol) and the corresponding boronic acid. Pinacol is a volatile organic compound (VOC). If this hydrolysis occurs in a tightly sealed, unvented aqueous waste carboy, it can lead to dangerous pressure buildup.

  • Environmental Boron Toxicity: Boron cannot be degraded by standard Wastewater Treatment Plants (WWTPs). If poured down the drain, boron accumulates in aquatic ecosystems, leading to reproductive toxicity in marine life and severe phytotoxicity in agricultural runoff [1]. The EPA strictly monitors boron discharges under the Clean Water Act [2].

  • Incineration Chemistry: The only compliant method for organoboron disposal is high-temperature incineration. During incineration, the carbon framework combusts into CO₂ and H₂O, while the boron atom is oxidized into non-volatile boron trioxide (B₂O₃) or inorganic borates, which are safely captured in the facility's scrubber systems and ash [3].

Phase 2: Waste Profiling and Segregation Data

Accurate waste segregation is a self-validating system: by categorizing the waste correctly at the source, you inherently prevent downstream chemical incompatibilities.

Table 1: Physicochemical & Hazard Profile for Disposal

PropertyOperational ImpactMitigation Strategy
Chemical Class Organoboron Pinacol EsterMandates EPA-approved high-temperature incineration.
Hydrolytic Stability Slowly hydrolyzes in waterKeep organic and aqueous waste streams strictly separated.
Flammability Combustible (Organic matrix)Store waste in grounded, flammable-rated safety cabinets.
Reactivity Easily oxidizedDo not mix with strong oxidizers (e.g., Nitric acid, Peroxides) [3].

Table 2: Waste Segregation Matrix

Waste Stream OriginPrimary Solvent MatrixEPA Waste CodeTarget Collection Route
Unused/Expired Product Neat Solid/LiquidD001 (if flammable)Non-Halogenated Organic Waste
Extraction Phase Dichloromethane (DCM), ChloroformF002Halogenated Organic Waste
Chromatography Fractions Ethyl Acetate, Hexanes, MethanolD001Non-Halogenated Organic Waste
Aqueous Washings Water, Brine, Mild BaseState-SpecificAqueous Hazardous Waste

Phase 3: Step-by-Step Disposal Methodology

This protocol ensures self-validation at every step, guaranteeing that the waste is neutralized, contained, and compliant before it leaves your laboratory.

Step 1: Stream Identification & Phase Separation

  • Action: After your reaction or extraction, allow the mixture to settle in a separatory funnel. Strictly separate the organic layer (containing the unreacted Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate) from the aqueous layer.

  • Validation: Visually confirm no emulsion remains. Cross-contamination of aqueous waste into the organic carboy promotes unwanted hydrolysis and pressure generation.

Step 2: Chemical Compatibility Verification

  • Action: Verify that the waste container does not contain strong oxidizing agents (e.g., bleach, hydrogen peroxide, or concentrated nitric acid). Organoboranes can react vigorously with oxidizers [3].

  • Validation: Check the laboratory waste log attached to the carboy prior to pouring. If the log is missing, do not use the container.

Step 3: Primary Containment & Venting

  • Action: Transfer the organic waste into a compatible High-Density Polyethylene (HDPE) or glass waste carboy.

  • Validation: Do not seal the container with a standard solid cap immediately if the waste is warm or recently mixed. Use a vented cap (equipped with a pressure-relief valve or carbon filter) to prevent pressure accumulation from trace pinacol volatilization.

Step 4: Labeling and EPA Compliance

  • Action: Attach a globally harmonized system (GHS) compliant hazardous waste tag. Explicitly write "Organoboron compounds / Pinacol Esters" on the label.

  • Validation: Ensure the label includes the accumulation start date. Under Resource Conservation and Recovery Act (RCRA) regulations, waste must be transferred to a central accumulation area within 90 to 180 days, depending on your facility's generator status.

Phase 4: Disposal Decision Workflow

The following diagram outlines the logical decision tree for routing Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate waste streams to ensure compliance.

G Start Methyl 6-(tetramethyl-1,3,2- dioxaborolan-2-yl)hexanoate Waste Stream Solid Solid Waste (Unused/Spills) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Solid_Disp Collect in HDPE Label: Non-Halogenated Solid Organic Waste Solid->Solid_Disp Check_Hal Contains Halogenated Solvents (e.g., DCM)? Liquid->Check_Hal Incineration EPA-Approved High-Temp Incineration Solid_Disp->Incineration Hal_Waste Halogenated Organic Waste Check_Hal->Hal_Waste Yes Non_Hal_Waste Non-Halogenated Organic Waste Check_Hal->Non_Hal_Waste No Hal_Waste->Incineration Non_Hal_Waste->Incineration

Fig 1. Waste segregation and disposal workflow for organoboron pinacol ester streams.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Boron." Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Health Effects Support Document for Boron." EPA Office of Water. Available at: [Link]

Handling

Personal protective equipment for handling Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (a bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (a bifunctional building block featuring both a pinacol boronate and a methyl ester) is a highly versatile intermediate routinely utilized in Suzuki-Miyaura cross-couplings and PROTAC linker synthesis.

However, its specific structural features require precise handling protocols to ensure both operator safety and reagent integrity. This guide provides the authoritative operational and disposal plans required for safe handling.

Mechanistic Toxicology & Hazard Assessment

While specific in vivo toxicity data for this exact derivative is sparsely documented, we must extrapolate from the established hazard profiles of structurally homologous alkyl pinacol boronate esters. These compounds are typically classified under the Globally Harmonized System (GHS) as Skin Irritant 2 , Eye Irritant 2A , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory irritation ()[1].

  • Causality of Hazard: The electrophilic nature of the boron atom can facilitate reversible covalent interactions with biological diols (such as carbohydrates in mucosal membranes and the cornea), leading to localized, acute irritation. Furthermore, the lipophilic hexanoate chain enhances dermal penetration, making robust skin protection non-negotiable.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following PPE matrix establishes the baseline defense. Every choice is grounded in the physical chemistry of the reagent.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance against ester-based compounds compared to latex. Latex can rapidly degrade, swell, and become permeable upon contact with lipophilic esters.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to aerosols or splashes. The pinacol ester can cause severe eye irritation (Eye Irrit. 2A) upon contact with the aqueous environment of the cornea[1].
Body Protection Flame-Resistant Lab Coat (Nomex or 100% Cotton)Protects against dermal exposure and potential flammability hazards inherent to organic synthesis workflows.
Respiratory Chemical Fume Hood (80-120 fpm face velocity)Captures volatile organic compounds (VOCs) and nuisance dusts, preventing respiratory sensitization and mucosal irritation (STOT SE 3) ()[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating workflow for preparing reagent solutions (e.g., for cross-coupling reactions).

Step 1: Environmental Verification Ensure the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm). This creates a negative pressure vector, ensuring aerosolized boronate ester cannot enter the operator's breathing zone[2].

Step 2: PPE Donning & Inspection Don standard PPE as outlined in the matrix above. Scientist's Insight: Always inspect nitrile gloves for micro-tears before handling, and double-glove when working with highly concentrated stock solutions of novel intermediates.

Step 3: Reagent Massing & Transfer Using an anti-static weighing boat, mass the Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate strictly inside the fume hood. Avoid rapid air movements to prevent aerosolization.

Step 4: Solvation and Reaction Execution Dissolve the reagent in your chosen anhydrous solvent (e.g., THF, DMF, or Toluene). Causality: Using strictly anhydrous solvents not only optimizes your downstream Suzuki coupling but also prevents premature hydrolysis of the pinacol ester to the free boronic acid, maintaining the structural integrity of the reagent.

Step 5: Decontamination Wipe down the balance and surrounding hood surfaces with a mild soap and water solution, followed by a 70% ethanol wipe. The surfactant breaks down the lipophilic hexanoate chain, while ethanol ensures rapid evaporation and final sanitization.

Workflow Visualization

G Start 1. Environmental Verification PPE 2. PPE Donning & Inspection Start->PPE Hood 3. Fume Hood Setup (80-120 fpm) PPE->Hood Transfer 4. Reagent Transfer & Massing Hood->Transfer Reaction 5. Solvation & Reaction Execution Transfer->Reaction Cleanup 6. Decontamination & Surface Wipe Reaction->Cleanup Waste 7. Non-Halogenated Waste Disposal Cleanup->Waste

Figure 1: Standardized operational workflow for handling boronate ester intermediates.

Spill Response & Environmental Logistics

In the event of a spill, immediately isolate the area and ensure the fume hood sash is lowered to an appropriate working height.

  • Small Spills (<50 mL/g): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust, as the organic nature of the ester may present a flammability risk. Sweep the absorbed mixture into a compatible, sealable container using non-sparking tools.

  • Waste Disposal: Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate contains no halogens (Chemical Formula: C13H25BO4). Therefore, all contaminated consumables, gloves, and absorbed spill waste must be disposed of in a designated Non-Halogenated Organic Waste receptacle. Strictly adhere to institutional and federal RCRA guidelines for chemical waste management ()[2].

References

  • PubChem Compound Summary for CID 10867233 (Homologous Pinacol Boronate Ester Safety Data). National Center for Biotechnology Information. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version . National Academies Press (NIH Bookshelf), 2011. Available at:[Link]

Sources

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